molecular formula C24H15ClN2O3S B4040443 [2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate

[2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate

Cat. No.: B4040443
M. Wt: 446.9 g/mol
InChI Key: IHVMCOGCNNJVAT-BKUYFWCQSA-N
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Description

[2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a]benzimidazole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate typically involves multiple steps, including the formation of the thiazolo[3,2-a]benzimidazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with 3-methylbenzoic acid under acidic conditions, typically using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the thiazolo[3,2-a]benzimidazole moiety is known for its potential biological activity, including antimicrobial and anticancer properties. This makes the compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The unique structure could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties may also find applications in materials science.

Mechanism of Action

The mechanism of action of [2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate is likely related to its ability to interact with specific molecular targets. The thiazolo[3,2-a]benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole Derivatives: Compounds with similar core structures but different substituents.

    Benzimidazole Derivatives: Compounds with the benzimidazole core but lacking the thiazole ring.

    Phenyl Benzoates: Compounds with similar ester linkages but different aromatic substituents.

Uniqueness

The uniqueness of [2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate lies in its combination of the thiazolo[3,2-a]benzimidazole core with the ester functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O3S/c1-14-5-4-6-16(11-14)23(29)30-20-10-9-15(12-17(20)25)13-21-22(28)27-19-8-3-2-7-18(19)26-24(27)31-21/h2-13H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVMCOGCNNJVAT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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